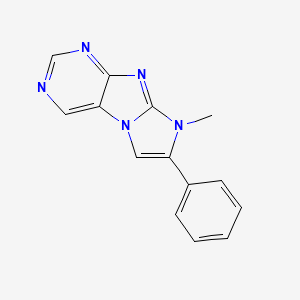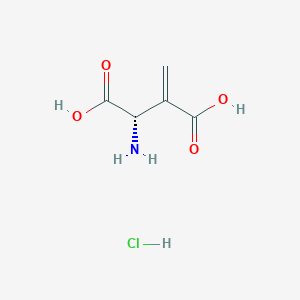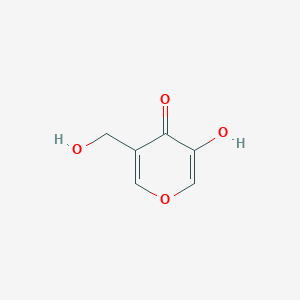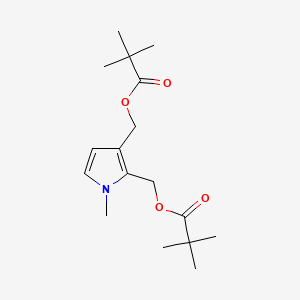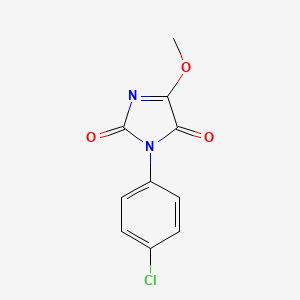![molecular formula C9H12O2 B14457620 methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 72203-34-0](/img/structure/B14457620.png)
methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2R,4R)-bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure This compound is characterized by its rigid bicyclo[221]heptane framework, which is commonly found in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with methyl acrylate under thermal conditions to yield the desired product. The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the bicyclic system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives using reagents like ammonia or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia, primary amines, and secondary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, esters
科学的研究の応用
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: Some derivatives exhibit biological activity and are investigated for their potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with unique mechanical properties.
作用機序
The mechanism of action of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In biological systems, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its specificity and potency.
類似化合物との比較
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
Methyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: This is a stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.
Methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound has an acetamido group instead of a simple ester, which can alter its reactivity and applications.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound has a different substitution pattern and additional functional groups, leading to varied chemical behavior.
These comparisons highlight the uniqueness of methyl (1R,2R,4R)-bicyclo[22
特性
CAS番号 |
72203-34-0 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8-/m1/s1 |
InChIキー |
RMAZRAQKPTXZNL-GJMOJQLCSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |
正規SMILES |
COC(=O)C1CC2CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
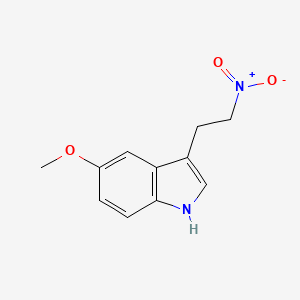
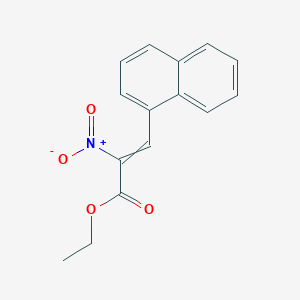
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)

